N,N-bis(cyanomethyl)-2-ethoxybenzamide
CAS No.:
Cat. No.: VC20021724
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O2 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | N,N-bis(cyanomethyl)-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |
| Standard InChI Key | COPLMCGAOOKLLR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |
Introduction
Chemical Identity and Structural Features
N,N-bis(cyanomethyl)-2-ethoxybenzamide belongs to the benzamide class, distinguished by its substitution at the amide nitrogen and the benzene ring. The IUPAC name, N,N-bis(cyanomethyl)-2-ethoxybenzamide, reflects its molecular architecture:
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A benzamide core (C₆H₅CONH₂) modified with an ethoxy group (-OCH₂CH₃) at the 2-position.
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Two cyanomethyl groups (-CH₂CN) bonded to the amide nitrogen, replacing the hydrogen atoms typically found in simpler benzamides.
Molecular and Spectroscopic Data
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |
| InChI Key | COPLMCGAOOKLLR-UHFFFAOYSA-N |
| PubChem CID | 669653 |
The cyanomethyl groups introduce strong electron-withdrawing character, influencing the compound’s reactivity and intermolecular interactions. Infrared (IR) spectroscopy would likely reveal stretches for the nitrile groups (~2240 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
Synthesis and Reaction Pathways
The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide typically involves multi-step reactions starting from 2-ethoxybenzoic acid. A plausible route includes:
Stepwise Synthesis
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Acyl Chloride Formation: Reaction of 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form 2-ethoxybenzoyl chloride.
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Amide Formation: Treatment with bis(cyanomethyl)amine (NH(CH₂CN)₂) in the presence of a base (e.g., triethylamine) to yield the target compound.
This method parallels the synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide, where coupling agents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.
Byproducts and Optimization
Side reactions may include:
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Hydrolysis of nitrile groups to carboxylic acids under acidic conditions.
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Ether cleavage under strong nucleophiles (e.g., HI).
Optimization involves controlling reaction temperature (<40°C) and using anhydrous solvents to mitigate hydrolysis .
Physicochemical Properties
Experimental data for N,N-bis(cyanomethyl)-2-ethoxybenzamide remain sparse, but predictions can be made based on structural analogs:
Solubility and Stability
| Property | Predicted Value |
|---|---|
| Water Solubility | <0.1 mg/mL (low polarity) |
| LogP (Octanol-Water) | ~1.8 (moderately lipophilic) |
| Melting Point | 130–140°C (estimated) |
The compound’s low water solubility aligns with related benzamides like 2-ethoxybenzamide (melting point 132–134°C) . Stability studies suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres.
Comparative Analysis with Structural Analogs
N-(4-Chlorophenyl)-3,4-dimethoxybenzamide
This analog (C₁₅H₁₄ClNO₃) shares a benzamide core but differs in substituents:
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Methoxy groups enhance solubility via hydrogen bonding.
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Chlorophenyl moiety increases lipophilicity (LogP ~2.5).
2-Ethoxybenzamide
A simpler analog (C₉H₁₁NO₂) with analgesic properties. Its ethoxy group aligns with N,N-bis(cyanomethyl)-2-ethoxybenzamide, but the absence of cyanomethyl groups reduces steric hindrance and electronic complexity .
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